Cas no 92-66-0 (4-Bromobiphenyl)

4-Bromobiphenyl is an aromatic halogenated compound exhibiting high chemical stability and reactivity. Its bromine substituent facilitates participation in electrophilic substitution reactions, while its biphenyl backbone provides rigidity and planarity to the molecule, making it useful for applications requiring precise structural modifications.
4-Bromobiphenyl structure
4-Bromobiphenyl structure
Product name:4-Bromobiphenyl
CAS No:92-66-0
MF:C12H9Br
MW:233.103862524033
MDL:MFCD00000100
CID:34655
PubChem ID:24862807

4-Bromobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobiphenyl
    • 4-Bromodiphenyl
    • p-Bromodiphenyl
    • 4-(4'-BROMOPHENYL)BENZENE
    • 4-BROMO-1,1'-BIPHENYL
    • BROMOBIPHENYL(4-)
    • P-BROMOBIPHENYL
    • PBB NO 3
    • p-phenylbromobenzene
    • 1-bromo-4-phenylbenzene
    • 4-Bromobiphenyl Solution
    • Biphenyl,4-bromo- (6CI,8CI)
    • (4-Bromophenyl)benzene
    • 4-Biphenylbromide
    • 4-Biphenylyl bromide
    • 4'-Bromobiphenyl
    • NSC 406933
    • PBB 3
    • p-Biphenylyl bromide
    • p-Phenylphenyl bromide
    • 4-Bromo-1,1′-biphenyl (ACI)
    • Biphenyl, 4-bromo- (6CI, 8CI)
    • 4-Biphenyl bromide
    • 4-Phenylbromobenzene
    • 4′-Bromobiphenyl
    • p-Bromophenylbenzene
    • 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
    • Biphenyl, 4-bromo-
    • CCRIS 5890
    • PBB No. 3
    • CS-D1553
    • Biphenyl, 4bromo
    • NSC-406933
    • AC-10043
    • 1-bromanyl-4-phenyl-benzene
    • AG-219/25001498
    • PS-7682
    • 4-Bromobiphenyl (PBB 3)
    • 4Bromodiphenyl
    • EN300-91508
    • DTXSID4024640
    • STK050421
    • 4Bromo1,1'biphenyl
    • pPhenylphenyl bromide
    • 4-Bromobiphenyl, 98%
    • EINECS 202-176-6
    • MLS002152887
    • p-mono-bromobiphenyl
    • NSC406933
    • UNII-OE77OKH5BL
    • 1,1'Biphenyl, 4bromo
    • DA-60335
    • MFCD00000100
    • 1,1'-Biphenyl, 4-bromo-
    • 4-brombiphenyl
    • OE77OKH5BL
    • AI3-08855
    • 92-66-0
    • Tox21_200254
    • pBromobiphenyl
    • 4-Brom-biphenyl
    • 1-bromo-4-phenyl-benzene
    • cid_7101
    • 4-bromo biphenyl
    • BROMOBIPHENYL, 4-
    • CHEMBL1399688
    • 4-Bromo-biphenyl
    • 4-Bromobiphenyl, technical, >=90% (GC)
    • NCGC00091652-02
    • DTXCID804640
    • Q27285606
    • 4Biphenyl bromide
    • SCHEMBL4691
    • BDBM74259
    • CAS-92-66-0
    • CX1307
    • SMR001224499
    • PBB-No. 3 10 microg/mL in Cyclohexane
    • 4-Monobromobiphenyl
    • pBromodiphenyl
    • AKOS000202545
    • (4Bromophenyl)benzene
    • 4-bromobipheny
    • pPhenylbromobenzene
    • NCGC00257808-01
    • 4Biphenylyl bromide
    • NS00003764
    • Q-200446
    • B1330
    • HY-41826
    • NCGC00091652-01
    • Z57073675
    • pBiphenylyl bromide
    • DB-014961
    • MDL: MFCD00000100
    • Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
    • InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2C=CC=CC=2)=CC=1
    • BRN: 1907453

Computed Properties

  • Exact Mass: 231.98876g/mol
  • Surface Charge: 0
  • XLogP3: 4.7
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 231.98876g/mol
  • Monoisotopic Mass: 231.98876g/mol
  • Topological Polar Surface Area: 0Ų
  • Heavy Atom Count: 13
  • Complexity: 141
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 0.9327
  • Melting Point: 89.0 to 92.0 deg-C
  • Boiling Point: 310 °C(lit.)
  • Flash Point: Fahrenheit: >212 ° f
    Celsius: >100 ° c
  • Refractive Index: 1.6565 (estimate)
  • Solubility: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with oxidizing agents.
  • PSA: 0.00000
  • LogP: 4.11610
  • Solubility: Soluble in ethanol, ether, carbon disulfide, benzene, carbon tetrachloride and acetone, slightly soluble in acetic acid, insoluble in water.

4-Bromobiphenyl Security Information

4-Bromobiphenyl Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Bromobiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
B-003N-10mg
4-Bromobiphenyl
92-66-0
10mg
¥ 185 2021-07-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1330-250G
4-Bromobiphenyl
92-66-0 >98.0%(GC)
250g
¥600.00 2024-04-15
eNovation Chemicals LLC
D397799-25g
4-Bromobiphenyl
92-66-0 97%
25g
$160 2024-05-24
TRC
B680545-25g
4-Bromobiphenyl
92-66-0
25g
$ 167.00 2023-09-08
Enamine
EN300-91508-5.0g
1-bromo-4-phenylbenzene
92-66-0 95%
5.0g
$29.0 2024-05-21
Enamine
EN300-91508-25.0g
1-bromo-4-phenylbenzene
92-66-0 95%
25.0g
$38.0 2024-05-21
BAI LING WEI Technology Co., Ltd.
607932-100G
4-Bromobiphenyl, 99%
92-66-0 99%
100G
¥ 344 2022-04-26
eNovation Chemicals LLC
D403441-100g
4-Bromobiphenyl
92-66-0 97%
100g
$200 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005126-250mg
4-Bromobiphenyl
92-66-0
250mg
¥84 2024-05-20
Enamine
EN300-91508-1.0g
1-bromo-4-phenylbenzene
92-66-0 95%
1.0g
$26.0 2024-05-21

4-Bromobiphenyl Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) ,  Carbon Solvents: Water ;  1 h, 90 °C
Reference
Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura Reaction
Putta, Chandra Babu; Ghosh, Sutapa, Advanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene ,  Tetrahydrofuran ;  4 h, 110 °C
Reference
Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-coupling
Silva, Maria das G. de O. e; Galuppo, Carolina; Tudisco, Barbara C.; Oliveira, Arnaldo G. de Junior; Barrionuevo, Manoel V. F.; et al, Inorganica Chimica Acta, 2018, 482, 259-267

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ;  36 h, rt
Reference
Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene ,  Water ;  180 min, 130 °C; cooled
Reference
New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactions
Debono, N.; Iglesias, M.; Sanchez, F., Advanced Synthesis & Catalysis, 2007, 349(16), 2470-2476

Production Method 5

Reaction Conditions
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ;  3 h, 25 °C
Reference
Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acids
Mohammadi, Elmira; Movassagh, Barahman, Journal of Organometallic Chemistry, 2016, 822, 62-66

Production Method 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene ,  Water ;  24 h, 130 °C; cooled
Reference
Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic Activity
del Pozo, Carolina; Debono, Nathalie; Corma, Avelino; Iglesias, Marta; Sanchez, Felix, ChemSusChem, 2009, 2(7), 650-657

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ;  8 h, 70 °C
Reference
Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in water
Bakherad, Mohammad; Keivanloo, Ali; Amin, Amir H.; Jajarmi, Saeideh, Comptes Rendus Chimie, 2012, 15(11-12), 945-949

Production Method 8

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ;  10 min, rt
Reference
Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reaction
Bhaskar, Boyapally; Raghavender, Matta; Ramesh Naidu, Bandameeda; Venkateswarlu, Katta; Kumar, K. Shiva, Environmental Science and Pollution Research, 2023, 30(28), 71430-71438

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 15 °C
Reference
Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts
Sivendran, Nardana ; Belitz, Florian; Sowa Prendes, Daniel; Manu Martinez, Angel; Schmid, Rochus ; et al, Chemistry - A European Journal, 2022, 28(9),

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  2.5 h, 50 °C
Reference
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; Kalantari Tarrari, Mina; Jajarmi, Saeideh, Applied Organometallic Chemistry, 2018, 32(3),

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ;  6 h, 100 °C
Reference
Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6
Nikitin, Oleg M.; Polyakova, Olga V.; Sazonov, Petr K.; Yakimansky, Alexander V.; Goikhman, Mikhail Ya.; et al, New Journal of Chemistry, 2016, 40(12), 10465-10473

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silver Solvents: Water ;  10 h, 80 °C
Reference
Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalysts
Chen, Mingxi; Zhang, Zhe; Li, Lingzhi; Liu, Yu; Wang, Wei; et al, RSC Advances, 2014, 4(58), 30914-30922

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ;  2 h, 150 °C
Reference
Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling Reaction
Krishnaraj, Chidharth ; Jena, Himanshu Sekhar ; Rawat, Kuber Singh ; Schmidt, Johannes; Leus, Karen; et al, ACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Poly(vinylpyrrolidone) Solvents: Ethanol ,  Water ;  5 h, rt
Reference
Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVP
de Souza, Andrea Luzia F.; da Silva, Lucyane C.; Oliveira, Bianca L.; Antunes, O. A. C., Tetrahedron Letters, 2008, 49(24), 3895-3898

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ;  5 h, 70 °C
Reference
A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in water
Bakherad, Mohammad; Jajarmi, Saeideh, Journal of Molecular Catalysis A: Chemical, 2013, 370, 152-159

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ;  12 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ;  8 h, rt
Reference
A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperature
Wu, Shang; Ding, Ning; Jiang, Pengwei; Wu, Lan; Feng, Qiaoliang; et al, Tetrahedron Letters, 2020, 61(51),

Production Method 18

Reaction Conditions
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ;  1 h, 80 °C
Reference
ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagents
Fu, Fang; Gurung, Laxman; Czaun, Miklos; Mathew, Thomas; Prakash, G. K. Surya, Tetrahedron Letters, 2019, 60(38),

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Palladium Solvents: Ethanol ,  Water ;  2.5 h, 50 °C
Reference
Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactions
Alkabli, J.; Rizk, Moustafa A.; Elshaarawy, Reda F. M.; El-Sayed, W. N., International Journal of Biological Macromolecules, 2021, 184, 454-462

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C
Reference
Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene Polymers
Zhao, Huaixia; Li, Liuyi; Wang, Yangxin; Wang, Ruihu, Scientific Reports, 2014, 4,

4-Bromobiphenyl Raw materials

4-Bromobiphenyl Preparation Products

4-Bromobiphenyl Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:92-66-0)4-Bromobiphenyl
Order Number:sfd5913
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:92-66-0)4-Bromobiphenyl
Order Number:1649124
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:92-66-0)4-溴代联苯
Order Number:LE1649124
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally

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Quantity:25KG,200KG,1000KG
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